(4-Butoxy-3,5-dimethylphenyl)boronic acid
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Overview
Description
Boronic acids are a class of compounds widely recognized for their utility in various fields such as synthesis, catalysis, analytical chemistry, supramolecular chemistry, biology, and medicine. They serve as fundamental building blocks for constructing complex molecular architectures, including macrocycles, cages, dendritic structures, rotaxanes, and polymers. These compounds are known for their ability to form reversible condensation reactions, which is a cornerstone for creating one-pot reactions from simple starting materials to achieve intricate molecular nanostructures and polymeric materials .
Synthesis Analysis
The synthesis of boronic acids often involves regiocontrolled boronation followed by steps such as oxidative demethylation. For example, substituted 2-quinonyl boronic acids, which share a similar boronic acid moiety to (4-Butoxy-3,5-dimethylphenyl)boronic acid, have been synthesized from dimethoxy aromatic derivatives. These compounds exhibit interesting reactivity patterns, such as increased reactivity due to the boron substituent, which can lead to efficient domino processes combining Diels-Alder reactions with protodeboronation or dehydroboronation. This reactivity can be harnessed to achieve direct access to various regiosomeric adducts, demonstrating the synthetic versatility of boronic acids .
Molecular Structure Analysis
The molecular structure of boronic acids, including aliphatic ones like n-butylboronic acid, has been extensively studied using a combination of experimental and theoretical methods. X-ray crystallography provides valuable structural information in the solid state, while vibrational spectroscopy techniques such as infrared and Raman spectroscopy offer insights into the vibrational modes of these compounds. Computational methods, including molecular dynamics simulations and density functional theory, further elucidate the influence of environmental factors and temperature on the molecular properties of boronic acids. These studies are crucial for understanding the behavior of boronic acids in various contexts, including their interactions and bonding patterns .
Chemical Reactions Analysis
Boronic acids participate in a variety of chemical reactions, with their boron moiety playing a pivotal role. The Diels-Alder reactivity of quinonyl boronic acids, for instance, showcases the ability of the boronic acid group to significantly enhance reactivity and control reaction outcomes. The boronic acid group acts as a temporary controller in reactions, leading to the formation of complex products such as trans-fused tetrahydronaphthoquinones in a highly diastereoselective manner. These reactions highlight the potential of boronic acids to be used in the synthesis of diverse and complex molecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure and the presence of the boron atom. The study of n-butylboronic acid, an aliphatic boronic acid, through experimental and theoretical methods, has provided insights into properties such as intermolecular hydrogen bonding and vibrational modes. Computational studies, including atoms in molecules (AIM) theory, have been applied to understand the electron density topology and properties of the hydrogen bonds in these compounds. Such analyses are essential for predicting the behavior of boronic acids in various applications, ranging from biological systems to materials science .
Scientific Research Applications
Application Summary
“(4-Butoxy-3,5-dimethylphenyl)boronic acid” is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . They are used in the protodeboronation of alkyl boronic esters .
Methods of Application
The process involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This is a radical approach that contrasts with the many protocols available on the functionalizing deboronation of alkyl boronic esters .
Results or Outcomes
This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Future Directions
properties
IUPAC Name |
(4-butoxy-3,5-dimethylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO3/c1-4-5-6-16-12-9(2)7-11(13(14)15)8-10(12)3/h7-8,14-15H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVHHUSAJRKJRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)OCCCC)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584427 |
Source
|
Record name | (4-Butoxy-3,5-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Butoxy-3,5-dimethylphenyl)boronic acid | |
CAS RN |
845551-41-9 |
Source
|
Record name | (4-Butoxy-3,5-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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